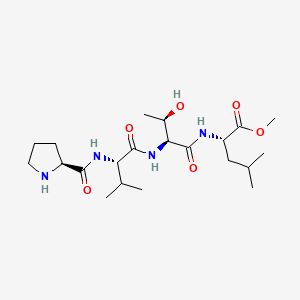

Eglin c (42-45)-methyl ester . HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

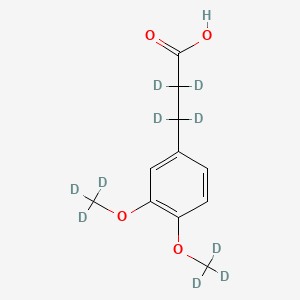

Esters are typically synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “Eglin c (42-45)-methyl ester . HCl” would depend on the specific identities of these R groups .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of an ester depend on its specific structure. Generally, esters are less polar than carboxylic acids and alcohols, and they often have pleasant smells .科学的研究の応用

Applications in Lipid Analysis

A method using commercial aqueous concentrated HCl as an acid catalyst was developed for the preparation of fatty acid methyl esters (FAMEs) from various lipid classes for gas-liquid chromatography (GC). This process, which is critical for the fatty acid analysis of lipid samples, including fish oils, vegetable oils, and blood lipids, demonstrated yields of FAMEs greater than 96% for lipid classes such as sterol esters, triacylglycerols, phospholipids, and free fatty acids (FFAs) (Ichihara & Fukubayashi, 2010).

Insights into Protein Dynamics

Research into the dynamics of the small serine protease inhibitor eglin c at different pH levels utilized NMR spin relaxation experiments and molecular dynamics (MD) simulations. Findings indicated that despite a decrease in stability at acidic pH, eglin c maintains its native conformation and exhibits increased backbone rigidity. This study provides insights into protein responses to environmental changes, which is crucial for understanding protein structure and function (Hu et al., 2003).

Development of Protease Inhibitors

A study on optimizing the interactions between polypeptide protease inhibitors and their targets focused on eglin c and its inhibition of bacterial subtilisin. By randomizing adventitious contact residues, researchers identified variants with increased affinity and selectivity for target enzymes. This approach can be applied to developing potent, selective inhibitors for newly discovered proteases, providing a method for enhancing numerous protein-protein interactions (Komiyama et al., 2003).

Enhancing Inhibitor Selectivity

Further engineering of eglin c mutants at the P2′–P4′ positions resulted in more potent and selective inhibitors for the proprotein convertases furin and kexin. This research demonstrates the potential of site-directed mutation at P positions and optimization at P′ positions to alter the inhibitory specificity and selectivity of eglin c, offering insights into the design of selective enzyme inhibitors (Liu et al., 2004).

Biofuel Production from Wet Microalgae

A study on in situ transesterification of highly wet microalgae with hydrochloric acid (HCl) as a catalyst revealed that HCl is less affected by high moisture levels and requires lower amounts of catalyst and solvent compared to H2SO4. This process, resulting in fatty acid methyl ester yields over 90% at 95°C, suggests a feasible method for biodiesel production from wet microalgae, highlighting the potential of HCl in biofuel production (Kim et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14+,15+,16+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZRAYFMAYEDAV-XAJHFOFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)

![[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B590948.png)

![5-[3-(4-Hydroxybenzoyl)indol-1-YL]pentan-2-one](/img/structure/B590949.png)